molecular formula C17H20N2O4S B5884110 N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B5884110
M. Wt: 348.4 g/mol
InChI Key: UHLWJUUUKXYDSF-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as MMB or NSC 722704, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMB is a member of the N-alkyl-2-phenylindol-3-ylglyoxylamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have potential applications in a variety of scientific research fields. One area of interest is cancer research, where this compound has been found to be a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of cell growth and proliferation. Inhibition of NMT by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
This compound has also been studied for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. In addition, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, suggesting that it may have potential as a neuroprotective agent in Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide is thought to involve the inhibition of NMT, which is involved in the co-translational myristoylation of proteins. Myristoylation is a post-translational modification that is involved in the regulation of protein localization and function. Inhibition of NMT by this compound disrupts this process, leading to the accumulation of mislocalized proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its role as an NMT inhibitor, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide is its specificity for NMT, which makes it a useful tool for studying the role of myristoylation in cellular processes. However, one limitation of this compound is its relatively low potency compared to other NMT inhibitors. In addition, this compound has been shown to have some off-target effects, such as inhibition of acetylcholinesterase, which may complicate its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent NMT inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound's role in other cellular processes, such as autophagy and protein degradation. Finally, the potential therapeutic applications of this compound in cancer and neurodegenerative diseases warrant further investigation.

Synthesis Methods

The synthesis of N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide involves several steps. First, 2-methoxybenzylamine is reacted with 2-nitrobenzaldehyde in the presence of a reducing agent to form 2-(2-methoxyphenyl)-2-nitroethanol. This intermediate is then treated with methylsulfonyl chloride and triethylamine to form N-(2-methoxybenzyl)-2-nitrobenzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of this compound.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-19(24(3,21)22)15-10-6-5-9-14(15)17(20)18-12-13-8-4-7-11-16(13)23-2/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLWJUUUKXYDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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